4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

Description

Chemical Identity and Nomenclature

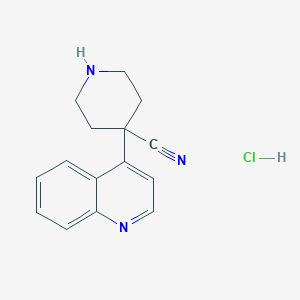

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride is a synthetic organic compound with the IUPAC name 4-(4-quinolinyl)-4-piperidinecarbonitrile hydrochloride. Its molecular formula is C₁₅H₁₆ClN₃ , derived from a quinoline moiety fused to a piperidine ring substituted with a carbonitrile group and a hydrochloride counterion. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1189945-35-4 | |

| Molecular Formula | C₁₅H₁₆ClN₃ | |

| Molecular Weight | 273.76 g/mol | |

| InChI Code | FDGMFUJOEVKYGS-UHFFFAOYSA-N |

The compound’s hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Structural Classification within Heterocyclic Chemistry

This compound belongs to two distinct heterocyclic families:

- Quinoline : A fused bicyclic system combining a benzene ring and a pyridine ring.

- Piperidine : A six-membered saturated amine ring with one nitrogen atom.

The compound’s structure features:

- Quinoline Core : Aromatic and electron-deficient due to the pyridine ring’s nitrogen atom, enabling electrophilic substitution at positions 5 and 8.

- Piperidine Ring : Saturated and flexible, allowing conformational adjustments critical for receptor binding.

| Structural Component | Key Features |

|---|---|

| Quinoline | Bicyclic (C₉H₇N), aromatic, electron-deficient pyridine ring |

| Piperidine | Six-membered saturated amine (C₅H₁₁N), chair conformation |

| Carbonitrile Group | Electron-withdrawing, enhances reactivity |

This dual heterocyclic framework enables diverse interactions in biological systems, particularly in drug-target binding.

Historical Context in Quinoline-Piperidine Research

The development of quinoline-piperidine hybrids traces back to early 20th-century efforts to synthesize antimalarial agents. Key milestones include:

Early research focused on optimizing quinoline’s antimalarial properties by modifying its side chains. The integration of piperidine moieties emerged as a strategy to improve solubility and target specificity.

Significance in Contemporary Chemical Research

This compound serves as a pivotal intermediate in modern drug discovery and materials science:

Pharmaceutical Applications

- Antimalarial Agents : Conjugates like 4-aminoquinolines exhibit nanomolar activity against Plasmodium falciparum strains, bypassing chloroquine resistance.

- Neurological Targets : Piperidine’s conformational flexibility allows interactions with sigma receptors, implicated in neurodegenerative diseases.

| Application | Example Derivative | Activity |

|---|---|---|

| Antimalarial | 4-Aminoquinoline | IC₅₀: 1–10 nM |

| Sigma Receptor | Piperazine hybrids | K i: 3.2 nM |

Properties

IUPAC Name |

4-quinolin-4-ylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-11-15(6-9-17-10-7-15)13-5-8-18-14-4-2-1-3-12(13)14;/h1-5,8,17H,6-7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGMFUJOEVKYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride involves several steps. One common method includes the reaction of quinoline derivatives with piperidine and cyanide sources under specific conditions. The reaction typically requires a solvent such as toluene and a base like sodium carbonate . The final product is obtained by treating the intermediate compound with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: It serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

2. Biology:

- Biological Activity: Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown it can inhibit key enzymes in the life cycle of malaria parasites, thereby demonstrating antiplasmodial activity .

3. Medicine:

- Therapeutic Potential: Ongoing research is exploring its use as a therapeutic agent for diseases such as cancer and malaria. The quinoline moiety is known to interact with various biological targets, potentially modulating critical pathways involved in disease progression .

4. Industry:

- Material Development: The compound is utilized in developing new materials and serves as an intermediate in pharmaceutical production. Its versatility makes it attractive for various industrial applications .

Case Studies

Case Study on Antiplasmodial Activity:

A study synthesized several quinoline-piperidine derivatives, evaluating their antiplasmodial activity against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum. Five derivatives displayed significant activity without cytotoxicity at maximum tested concentrations.

Evaluation of Structure-Activity Relationships:

Research focused on how structural modifications in the piperidine side chain affect biological activity. Specific substitutions were found to enhance potency against malaria while maintaining low toxicity levels.

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

- Synonyms: 4-Cyanopiperidine HCl (common abbreviation based on )

- CAS No.: 1189945-35-4 ()

- Molecular Formula : C₆H₁₁ClN₂ ()

- Molecular Weight : 146.62 g/mol ()

- Purity : ≥95% ()

Structural Features: The compound consists of a piperidine ring substituted with a quinolin-4-yl group at the 4-position and a carbonitrile group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Applications :

Primarily used as a building block in medicinal chemistry, particularly in synthesizing small-molecule inhibitors and modulators targeting enzymes or protein-protein interactions ().

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight : The target compound is the lightest (146.62 g/mol), while analogs with aromatic substituents (e.g., benzyl or benzonitrile groups) exhibit higher molecular weights.

- Solubility : Hydrochloride salts improve aqueous solubility, but bulky aromatic groups (e.g., in CAS 1367770-90-8) may reduce it.

- Functional Groups: The carbonitrile group is a common feature, but substituents like pyridine (CAS 1416439-49-0) or quinoline alter electronic properties and binding affinities.

Target Compound :

Analog-Specific Methods :

- 1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile HCl : Likely involves nucleophilic substitution or reductive amination to introduce benzyl and methylphenyl groups ().

- FG59: Derived from tert-butyl 4-cyano-4-(4-(3-methyl-1H-pyrrol-1-yl)phenyl)piperidine-1-carboxylate via HCl-mediated deprotection ().

Key Findings :

Commercial Availability

- Target Compound : Discontinued by CymitQuimica () but available from Combi-Blocks at 95% purity ().

- 4-Cyanopiperidine HCl: Available from Accela (≥95% purity) for research use ().

- CAS 162997-34-4 : Marketed by Chongqing Chemdad for pharmaceutical intermediates ().

Critical Analysis and Limitations

- Data Gaps: Limited toxicity or stability data for many analogs (e.g., ).

- Structural-Activity Relationships (SAR) : The impact of substituents on pharmacokinetics (e.g., lipophilicity, metabolic stability) requires further study.

- Synthetic Challenges: Introducing quinoline or pyridine groups may require specialized catalysts or protecting strategies ().

Biological Activity

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and its implications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with piperidine and carbonitrile functionalities. Various methodologies have been employed to optimize yield and purity, including the use of coupling agents like HATU (1-Hydroxy-7-azabenzotriazole) and triethylamine to facilitate the formation of the desired product.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including those with piperidine moieties. A series of functionalized quinoline-piperidine analogues have shown potent activity against Plasmodium falciparum, with some derivatives exhibiting nanomolar potency. For instance, compounds derived from similar structures have been reported with IC50 values as low as 120 nM against chloroquine-sensitive strains .

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| Compound A | 120 | CQ-sensitive |

| Compound B | 150 | CQ-resistant |

| Compound C | 680 | CQ-resistant |

These findings suggest that compounds like this compound could be developed into new antimalarial agents through further optimization.

Cytotoxicity Studies

In vitro cytotoxicity assessments using human embryonic lung fibroblast (HELF) cells demonstrated that many quinoline-piperidine derivatives exhibit low toxicity at therapeutic concentrations. For example, several compounds were tested and showed IC50 values greater than 1000 nM against HELF cells, indicating a favorable safety profile for potential therapeutic use .

The mechanism by which quinoline-piperidine compounds exert their biological effects is believed to involve inhibition of key enzymes in the Plasmodium life cycle. Specifically, some studies suggest that these compounds may inhibit plasmepsin II, an enzyme critical for hemoglobin digestion in malaria parasites . This inhibition disrupts the parasite's ability to utilize hemoglobin, leading to its death.

Case Studies

-

Case Study on Antiplasmodial Activity :

A study synthesized a series of quinoline-piperidine derivatives and evaluated their antiplasmodial activity against both NF54 (CQ-sensitive) and K1 (CQ-resistant) strains of P. falciparum. Five derivatives displayed significant activity with no observed cytotoxicity at maximum tested concentrations . -

Evaluation of Structure-Activity Relationships :

Research focused on understanding how structural modifications in the piperidine side chain affect biological activity. It was found that specific substitutions could enhance potency against malaria while maintaining low cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(quinolin-4-yl)piperidine-4-carbonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of analogous piperidine derivatives (e.g., sulfonyl-piperidine hydrochlorides) involves nucleophilic substitution or condensation reactions. For example, quinolin-4-yl precursors can react with functionalized piperidine intermediates under basic conditions (e.g., triethylamine in DCM) at 20–80°C . Optimization parameters include solvent polarity (DMF or acetonitrile), stoichiometric ratios, and reaction time. Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography (DCM/MeOH gradients) ensures high purity (>95%). Yield improvements may require iterative adjustments to temperature and catalyst loading .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : 1H/13C NMR identifies characteristic proton environments (e.g., piperidine CH2 groups at δ 1.5–2.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- Purity Assessment : HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) achieves >95% purity.

- Mass Spectrometry : ESI-MS should show the molecular ion peak (e.g., [M+H]+ at m/z 284.8 for C15H14ClN3) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Desiccate at -20°C under inert gas (argon) in amber vials to limit light exposure .

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid aqueous solutions >24 hours; prepare fresh in anhydrous DMSO or ethanol .

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (pH 1–13, 40°C) to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify tautomerism or conformational changes.

- 2D NMR : HSQC and COSY correlate proton-carbon and proton-proton connectivity, resolving overlapping signals .

- X-ray Crystallography : Provides definitive bond lengths and angles for ambiguous groups .

- Computational Validation : Compare experimental shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What computational approaches are effective in predicting reactivity and stability under varying pH conditions?

- Methodological Answer :

- DFT Modeling : Simulate protonation states (e.g., pKa prediction for the piperidine nitrogen) and degradation pathways (e.g., hydrolysis of the nitrile group) .

- Molecular Dynamics (MD) : Assess solvation effects in aqueous/organic solvents.

- Experimental Cross-Validation : Conduct pH-stability studies (HPLC monitoring at 25°C, pH 1–13) to validate computational predictions .

Q. How can Design of Experiments (DoE) optimize synthesis scaling from milligram to gram quantities?

- Methodological Answer :

- Screening Designs : Use fractional factorial designs to identify critical variables (temperature, solvent ratio).

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., catalyst loading vs. yield) .

- Scale-Up Considerations : Adjust stirring rate and cooling efficiency in reactors to maintain heat/mass transfer .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies address isobaric interferences in LC-MS analyses of metabolic pathways?

- Methodological Answer :

- High-Resolution MS (HRMS) : Differentiate isobars using mass accuracy <5 ppm (e.g., Q-TOF instruments) .

- Isotopic Labeling : Synthesize 13C/15N-labeled analogs as internal standards.

- Data-Independent Acquisition (DIA) : Fragment all ions in parallel (e.g., SWATH) to capture low-abundance metabolites .

- Database Cross-Referencing : Compare fragmentation patterns with PubChem or METLIN entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.